(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole intermediate, followed by the formation of the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzothiazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the benzothiazole or thiazole rings.
Wissenschaftliche Forschungsanwendungen
(4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-5,5-dimethyl-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Eigenschaften
Molekularformel |
C13H12N2O3S2 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S2/c1-13(2)9(12(17)18)15-11(20-13)10-14-7-4-3-6(16)5-8(7)19-10/h3-5,9,16H,1-2H3,(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
XXZCJMWSTWCVLY-VIFPVBQESA-N |
Isomerische SMILES |
CC1([C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.